2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields such as medicinal chemistry, biology, and industrial research. This compound is characterized by the presence of a fluorobenzamido group attached to a thiophene ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:
Formation of the Fluorobenzamido Intermediate: This involves the reaction of 3-fluorobenzoic acid with appropriate amines under controlled conditions to form the fluorobenzamido intermediate.
Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents, to form the thiophene ring.
N-Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluorobenzamido)benzoate
- Ethyl 4-(3-fluorobenzamido)benzoate
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-fluorobenzamide
Uniqueness
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is unique due to the presence of both the fluorobenzamido group and the thiophene ring, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYPFCZHNASNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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